3-(Difluoromethyl)imidazo[1,5-a]pyrazine
CAS No.:
Cat. No.: VC20459691
Molecular Formula: C7H5F2N3
Molecular Weight: 169.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5F2N3 |
|---|---|
| Molecular Weight | 169.13 g/mol |
| IUPAC Name | 3-(difluoromethyl)imidazo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C7H5F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h1-4,6H |
| Standard InChI Key | HODXMADFFNXMFN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CN=C2C(F)F)C=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-(difluoromethyl)imidazo[1,5-a]pyrazine is C₇H₅F₂N₃, with a molecular weight of 169.1 g/mol. The compound features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyrazine ring. The difluoromethyl (-CF₂H) substituent at the C3 position introduces steric and electronic modifications that influence both reactivity and biological interactions.
Key Structural Features:
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Fused Ring System: The imidazo[1,5-a]pyrazine core provides a planar, aromatic structure conducive to π-π stacking interactions with biological targets.
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Difluoromethyl Group: The -CF₂H moiety enhances lipophilicity (logP ≈ 1.8) compared to non-fluorinated analogs, improving membrane permeability .
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Hydrogen Bond Acceptors: Three nitrogen atoms within the core serve as hydrogen bond acceptors, facilitating interactions with enzymatic active sites.
Spectroscopic Characterization
Structural validation relies on advanced spectroscopic techniques:
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¹H NMR: Peaks at δ 7.8–8.2 ppm correspond to aromatic protons in the pyrazine ring, while the -CF₂H group exhibits a triplet near δ 5.9 ppm (J = 56 Hz) .
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¹³C NMR: The difluoromethyl carbon resonates at δ 115–120 ppm, with adjacent coupling constants (²JCF ≈ 25 Hz) confirming fluorine substitution .
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Mass Spectrometry: ESI-MS analysis reveals a molecular ion peak at m/z 170.1 [M+H]⁺, consistent with the molecular formula.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅F₂N₃ |
| Molecular Weight | 169.1 g/mol |
| LogP (Octanol-Water) | 1.78 ± 0.12 |
| Aqueous Solubility | 2.3 mg/mL (pH 7.4) |
| Melting Point | 162–165°C (decomposes) |
Synthesis and Optimization Strategies
Cyclization Approaches
The synthesis of 3-(difluoromethyl)imidazo[1,5-a]pyrazine typically begins with the preparation of the imidazo[1,5-a]pyrazine scaffold via cyclocondensation reactions. A common route involves:
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Precursor Preparation: Reaction of 2-aminopyrazine with α-haloketones in the presence of a base (e.g., K₂CO₃) to form the imidazole ring.
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Difluoromethylation: Introduction of the -CF₂H group using reagents like difluoromethyl triflate (CF₂HOTf) under palladium catalysis .
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Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) yields the final compound with ≥95% purity.
Challenges and Solutions
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Regioselectivity: Competing reactions at N1 vs. N3 positions are mitigated by steric directing groups on the pyrazine ring .
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Fluorine Stability: The difluoromethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions during synthesis.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | 2-Aminopyrazine, ClCH₂COCl, DMF | 65 |
| Difluoromethylation | CF₂HOTf, Pd(PPh₃)₄, DIPEA, DCM | 42 |
| Purification | Column chromatography (EtOAc:Hexane) | 95+ purity |
Pharmacological Applications and Mechanisms
Enzyme Inhibition Profiles
The compound’s primary pharmacological interest lies in its ability to inhibit enzymes critical to disease pathways:
Cytochrome P450 (CYP) Inhibition
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CYP3A4: IC₅₀ = 1.2 µM, attributed to coordination of the imidazole nitrogen to the heme iron .
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CYP2D6: Moderate inhibition (IC₅₀ = 8.7 µM), suggesting selectivity for hepatic metabolism modulation.
Kinase Targets
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JAK2 Kinase: Demonstrates 78% inhibition at 10 µM, positioning it as a candidate for myeloproliferative disorder therapeutics .
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) indicate broad-spectrum potential, though efficacy lags behind clinical antibiotics like ciprofloxacin.
Comparative Analysis with Fluorinated Analogs
3-(Trifluoromethyl) Derivatives
Replacing the -CF₂H group with -CF₃ (as in BenchChem’s 2172053-56-2) increases electronegativity but reduces metabolic stability due to greater susceptibility to oxidative defluorination.
Table 3: Substituent Effects on Pharmacokinetics
| Substituent | logP | Metabolic Half-Life (Human Liver Microsomes) |
|---|---|---|
| -CF₂H | 1.78 | 42 minutes |
| -CF₃ | 2.15 | 28 minutes |
Future Directions and Challenges
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) could enhance bioavailability, with preliminary data showing a 3.2-fold increase in plasma AUC compared to free compound .
Toxicity Profiling
Current gaps in chronic toxicity data necessitate OECD-compliant rodent studies to assess hepatotoxicity and renal clearance pathways.
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